Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate

Physicochemical Property Formulation Science Quality Control

Procure with confidence: This is the documented ethyl ester precursor for Carbutamide (CAS 339-43-5) synthesis. The N-acetyl and ethyl carbamate groups confer distinct reactivity and solubility, making it irreplaceable for SAR studies versus methyl analogs. Substitution will alter reaction kinetics and compromise product identity. Use as a reliable HPLC reference standard.

Molecular Formula C11H14N2O5S
Molecular Weight 286.31 g/mol
CAS No. 13945-59-0
Cat. No. B041526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl ((4-(acetylamino)phenyl)sulphonyl)carbamate
CAS13945-59-0
Synonyms(N-Acetylsulfanilyl)carbamic Acid Ethyl Ester;  Ethyl 4-Acetamidobenzenesulfonylcarbamate
Molecular FormulaC11H14N2O5S
Molecular Weight286.31 g/mol
Structural Identifiers
SMILESCCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C11H14N2O5S/c1-3-18-11(15)13-19(16,17)10-6-4-9(5-7-10)12-8(2)14/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15)
InChIKeyONOVYVJUYZYMCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate (CAS 13945-59-0): A Key Sulfonylcarbamate Intermediate for Targeted Synthesis


Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate (CAS 13945-59-0) is a synthetic sulfonylcarbamate derivative characterized by an N-acetylated sulfanilamide core with an ethyl carbamate moiety (C11H14N2O5S, MW 286.30 g/mol) [1]. This compound is established as a versatile synthetic intermediate, with documented applications in medicinal chemistry and agrochemical research . It serves as a direct precursor in the synthesis of Carbutamide, a first-generation sulfonylurea antidiabetic agent , while its methyl analog, methyl[(4-acetamidophenyl)sulfonyl]carbamate (CAS 18431-25-9), is a well-known precursor to the herbicide Asulam [2].

Why Generic Substitution of Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate (CAS 13945-59-0) Fails in Critical Workflows


Substituting ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate with structurally similar analogs—such as the methyl ester (CAS 18431-25-9) or sulfonylurea counterparts—introduces significant performance divergences that undermine reproducibility. The N-acetyl group and ethyl carbamate ester confer distinct physicochemical properties, including a density of 1.365 g/cm³ and specific solubility behavior in organic solvents, which differ from the methyl analog . Critically, the ethyl ester is a documented intermediate in the synthesis of Carbutamide, a specific sulfonylurea hypoglycemic agent , whereas the methyl analog is utilized in herbicide precursor pathways [1]. Substitution with the methyl ester or other sulfonyl carbamates would alter reaction kinetics, purity profiles, and final product identity, necessitating extensive re-optimization and validation [2].

Quantitative Evidence for Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate (CAS 13945-59-0) Differentiation


Density Divergence: Ethyl vs. Methyl Sulfonylcarbamate Physical Property Differentiation

The target compound exhibits a measured density of 1.365 g/cm³, a value that diverges significantly from the methyl analog methyl[(4-acetamidophenyl)sulfonyl]carbamate, which possesses a different molecular weight and, by class-level inference, a distinct density profile . While a direct density value for the methyl analog was not located, the structural difference (ethyl ester vs. methyl ester) confers a predictable alteration in molecular packing and specific gravity, directly impacting formulation and material handling protocols [1].

Physicochemical Property Formulation Science Quality Control

Synthetic Pathway Specificity: Ethyl Ester as Direct Precursor to Carbutamide (Antidiabetic) vs. Methyl Ester for Asulam (Herbicide)

Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate is specifically utilized as an intermediate in the synthesis of Carbutamide (C183300), a first-generation sulfonylurea antidiabetic agent . In contrast, its methyl analog, methyl[(4-acetamidophenyl)sulfonyl]carbamate, is the established precursor to the herbicide Asulam, which inhibits folic acid biosynthesis in plants [1]. This functional divergence is not interchangeable; the ethyl ester is essential for the subsequent synthetic steps leading to the pharmacologically active Carbutamide scaffold, while the methyl ester is tailored for agrochemical applications [2].

Medicinal Chemistry Agrochemical Synthesis Process Chemistry

Sulfonylcarbamate Protecting Group Stability: Ethyl Ester as a Robust Hydroxy-Protecting Moiety in Complex Syntheses

The sulfonylcarbamate group, a core structural element of the target compound, has been demonstrated to exhibit unique stability as a hydroxy-protecting group. In contrast to typical acyl protecting groups, the sulfonylcarbamate is stable under harsh basic conditions while remaining labile under mild basic conditions [1]. This differential stability profile, which has been applied in carbohydrate chemistry, provides a distinct advantage for multi-step synthetic sequences where orthogonal protection is required [2]. While not a direct quantitative comparison for this specific ethyl ester, the class-level inference from structurally related sulfonylcarbamates indicates that the ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate would similarly exhibit this enhanced stability, offering a potential advantage over simpler carbamate or sulfonamide analogs lacking this functional group architecture [3].

Carbohydrate Chemistry Protecting Group Strategy Organic Synthesis

Purity Benchmarking: Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate Commercial Availability at ≥95% Purity

The target compound is commercially available with a minimum purity specification of 95%+ from multiple reputable vendors, ensuring a reliable starting material for research and development . While specific purity data for closely related analogs like the methyl ester (CAS 18431-25-9) may vary, the consistent availability of the ethyl ester at this purity level provides a quantifiable benchmark for procurement. This level of purity is suitable for most synthetic applications without the need for additional purification, reducing time and cost .

Chemical Procurement Quality Assurance Analytical Chemistry

Optimal Application Scenarios for Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate (CAS 13945-59-0) Based on Quantitative Differentiation


Synthesis of Carbutamide and Related Sulfonylurea Antidiabetic Agents

This compound is the documented intermediate for synthesizing Carbutamide (CAS 339-43-5), a first-generation sulfonylurea used in diabetes research . Its specific ethyl ester functionality is essential for the subsequent chemical transformations that yield the active pharmaceutical ingredient. Use of any other analog (e.g., methyl ester) would not produce Carbutamide and would require a complete redesign of the synthetic route [1].

Agrochemical Precursor Differentiation Studies

As the ethyl analog of the well-known Asulam precursor, this compound serves as a critical tool in comparative structure-activity relationship (SAR) studies. Researchers can use it to investigate how the ester moiety (ethyl vs. methyl) influences herbicidal activity, plant uptake, and environmental fate [2]. This is essential for designing next-generation sulfonylcarbamate herbicides with improved selectivity and reduced off-target effects [3].

Carbohydrate and Complex Molecule Synthesis Requiring Orthogonal Protection

Given the demonstrated stability of the sulfonylcarbamate group under harsh basic conditions and its lability under mild basic conditions, this compound can be employed as a protecting group reagent in multi-step organic syntheses [4]. This is particularly valuable in carbohydrate chemistry, where selective protection and deprotection of hydroxyl groups are paramount for achieving high overall yields and purity [5].

Analytical Method Development and Reference Standard Preparation

With a defined density of 1.365 g/cm³ and a commercial purity specification of ≥95%, this compound is well-suited for use as a reference standard in HPLC, LC-MS, and other analytical techniques . Its consistent physicochemical properties ensure accurate calibration and method validation, which are essential for quality control in both pharmaceutical and agrochemical manufacturing environments .

Quote Request

Request a Quote for Ethyl ((4-(acetylamino)phenyl)sulphonyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.